molecular formula C16H19N3O5S B2439847 N-(2-methoxyethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide CAS No. 688054-18-4

N-(2-methoxyethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide

Cat. No.: B2439847
CAS No.: 688054-18-4
M. Wt: 365.4
InChI Key: JHDFAVMOJSIGJA-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound with a unique structure that includes a quinazolinone core, a dioxolo ring, and a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving appropriate diol precursors and oxidizing agents.

    Attachment of the Butanamide Side Chain: This step involves the reaction of the quinazolinone intermediate with a butanoyl chloride derivative in the presence of a base such as triethylamine.

    Methoxyethyl Substitution: The final step involves the substitution of the amide nitrogen with a 2-methoxyethyl group, which can be achieved using 2-methoxyethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, this compound can serve as a lead compound for the development of new drugs targeting various diseases.

    Biology: It can be used as a probe to study biological pathways and interactions involving quinazolinone derivatives.

    Materials Science: The unique electronic properties of the dioxolo and quinazolinone rings make this compound a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors that are involved in key biological processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is unique due to its combination of a quinazolinone core, dioxolo ring, and butanamide side chain, which confer distinct electronic and steric properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-22-6-4-17-14(20)3-2-5-19-15(21)10-7-12-13(24-9-23-12)8-11(10)18-16(19)25/h7-8H,2-6,9H2,1H3,(H,17,20)(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDFAVMOJSIGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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